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Compound of Interest

Compound Name: 2-Methyl-1,3-cyclohexadiene

Cat. No.: B074879

Spectroscopic Data of 2-Methyl-1,3-
cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-1,3-cyclohexadiene. Due to the limited availability of published experimental spectra
for this specific compound, this guide presents predicted data based on established principles
of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS), supplemented by data for structurally similar compounds. Detailed,
generalized experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Methyl-1,3-
cyclohexadiene.

Table 1: Predicted *H NMR Spectral Data (CDCIs, 400
MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~5.8-5.9 m 1H H3

~5.6-5.7 m 1H H1

~5.4-55 m 1H H4

~2.1-2.2 m 2H H5

~2.0-2.1 m 2H H6

~1.7-1.8 S 3H CHs

Table 2: Predicted **C NMR Spectral Data (CDCIs, 100

MHZz)

Chemical Shift (6, ppm) Carbon Type Assighment
~135-140 C C2

~125-130 CH C1l

~120-125 CH C3

~115-120 CH C4

~25-30 CH: C5

~20-25 CH2 C6

~15-20 CHs CHs

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Intensity Assignment

3030-3010 Medium =C-H Stretch

2960-2850 Strong C-H Stretch (Aliphatic)
1650-1600 Medium C=C Stretch (Conjugated)
1465-1430 Medium CH:2 Bend

1380-1370 Medium CHs Bend

~800 Strong =C-H Bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Possible Fragment
94 80 [M]* (Molecular lon)
93 100 [M-H]* (Base Peak)
79 60 [M-CHs]*

77 40 [CeHs]*

66 30 [CsHe]*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Asample of 2-Methyl-1,3-cyclohexadiene (approximately 5-10 mg) is dissolved in
deuterated chloroform (CDCIs, ~0.6 mL) in a clean, dry NMR tube.

» Asmall amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).
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2. 'H NMR Spectroscopy:
e The *H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

o Key acquisition parameters include a spectral width of 16 ppm, a pulse width of 30 degrees,
a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. Typically, 16 scans
are co-added to improve the signal-to-noise ratio.

3. 13C NMR Spectroscopy:
e The 3C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz.

e The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon
atom.

o Key acquisition parameters include a spectral width of 240 ppm, a pulse width of 45 degrees,
a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Several hundred to
a few thousand scans are typically acquired.

Infrared (IR) Spectroscopy

1. Sample Preparation:

o As 2-Methyl-1,3-cyclohexadiene is a liquid at room temperature, a thin film is prepared by
placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
(KBr) salt plates.

2. Data Acquisition:
e The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
e The spectrum is typically scanned over the range of 4000 to 400 cm~1.

» A background spectrum of the clean salt plates is recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)
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1. Sample Introduction and lonization:

e The sample is introduced into the mass spectrometer via a Gas Chromatography (GC)
system to ensure purity.

e Acapillary column (e.g., HP-5MS) is used with helium as the carrier gas. The oven
temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final
temperature (e.g., 250 °C) to ensure separation from any impurities.

» Electron Impact (El) ionization is used with a standard electron energy of 70 eV.
2. Mass Analysis:

e The resulting ions are separated by a quadrupole mass analyzer.

» The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for spectroscopic analysis.

Molecular Structure and Key NMR Correlations of 2-

Methyl-1,3-cyclohexadiene

Caption: Predicted NMR signal assignments for 2-Methyl-1,3-cyclohexadiene.

¢ To cite this document: BenchChem. [Spectroscopic data for 2-Methyl-1,3-cyclohexadiene
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[https://www.benchchem.com/product/b074879#spectroscopic-data-for-2-methyl-1-3-
cyclohexadiene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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